![molecular formula C9H6Cl2N2S B3043690 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole CAS No. 90418-15-8](/img/structure/B3043690.png)
5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole is represented by the SMILES string ClC1=NC(CC2=CC=CC=C2Cl)=NS1 . The InChI key is QAJQSIXMAOIPIO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The empirical formula of 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole is C9H6Cl2N2S and its molecular weight is 245.13 . It is a solid compound .Scientific Research Applications
- Some derivatives of 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited such activities .
- Indole derivatives play a crucial role in plant biology. Although not directly related to 5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole, understanding the biological potential of indole compounds can provide insights into plant hormone regulation .
- Researchers have synthesized and studied the crystal structure of related compounds. For example, the crystal structure of N-(1,3,4-thiadiazol-2-yl)-1-(6-chloropyridin-3-yl)methyl-5-methyl-1H-[1,2,3]triazol-4-carboxamide has been reported .
Anti-Inflammatory and Analgesic Activities
Plant Hormone Research
Crystallography and Structural Studies
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQSIXMAOIPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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